Significantly Reduced Acute Intravenous Toxicity Compared to Iodipamide
Iosulamide meglumine exhibits substantially lower acute toxicity than iodipamide (Cholografin). In mice, the LD50 is approximately 4.8 times higher, and in rats, it is approximately 3.1 times higher [1]. This profound difference in acute lethality provides a much wider safety margin for iosulamide in both preclinical and clinical settings.
| Evidence Dimension | Acute intravenous toxicity (LD50) |
|---|---|
| Target Compound Data | Mouse: 11,500 ± 844 mg free acid/kg; Rat: 13,600 ± 1,710 mg free acid/kg |
| Comparator Or Baseline | Iodipamide meglumine: Mouse: 2,380 ± 290 mg free acid/kg; Rat: 4,430 ± 310 mg free acid/kg |
| Quantified Difference | 4.8-fold higher LD50 in mice; 3.1-fold higher LD50 in rats |
| Conditions | Acute LD50 determination in mice and rats after intravenous administration. |
Why This Matters
This directly translates to a lower risk of acute adverse events and potentially allows for higher, more effective dosing or safer use in vulnerable patient populations.
- [1] Rosenberg FJ, Ackerman JH, Nickel AR. Iosulamide: a new intravenous cholangiocholecystographic medium. Invest Radiol. 1980 Nov-Dec;15(6 Suppl):S142-7. View Source
